molecular formula C16H14F3N3O2S B5540364 9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one

Cat. No. B5540364
M. Wt: 369.4 g/mol
InChI Key: DHNQLKLHYQZZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one is a useful research compound. Its molecular formula is C16H14F3N3O2S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.07588236 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Generation

One-pot Synthesis Techniques

Compounds with structural similarity to the queried chemical have been synthesized using one-pot techniques, highlighting efficient methods for generating complex heterocyclic compounds. Such methods can be crucial for developing pharmaceuticals and materials science applications (Shaker & Elrady, 2008).

Generation of Derivatives

Research has also focused on generating derivatives with potential antimicrobial activities, indicating the importance of these compounds in medical chemistry. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents (Holla et al., 2006).

Biological Activities and Applications

Antioxidant Properties

Some derivatives have been evaluated for their antioxidant properties, a crucial aspect for pharmaceutical applications where oxidative stress is a concern. Compounds containing thiourea moiety have shown better activity, indicating the potential for designing antioxidants (Ismaili et al., 2008).

Antitumor Evaluation

Thiazolo[5,4-b]quinoline derivatives have undergone synthesis and antitumor evaluation, demonstrating the relevance of these compounds in cancer research. Structural features essential for antitumor activities have been identified, guiding the design of future anticancer drugs (Alvarez-Ibarra et al., 1997).

Antimicrobial and Mosquito Larvicidal Activities

Compounds have been synthesized for antimicrobial and mosquito larvicidal activities, showing the potential for addressing global health challenges such as infectious diseases and vector control (Rajanarendar et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a pharmaceutical, it could interact with biological targets in specific ways .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and evaluation of its potential applications .

properties

IUPAC Name

6-ethyl-9-(trifluoromethyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16)-tetraene-13,15-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-2-6-3-4-8-7(5-6)10(16(17,18)19)9-11-12(25-14(9)20-8)13(23)22-15(24)21-11/h6H,2-5H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNQLKLHYQZZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C(=C3C4=C(C(=O)NC(=O)N4)SC3=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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